REACTION_SMILES
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[Br:3][c:4]1[cH:5][c:6]([N+:16](=[O:17])[O-:18])[c:7]([O:14][CH3:15])[c:8]2[cH:9][cH:10][cH:11][cH:12][c:13]12.[CH3:19][N:20]([CH3:21])[CH:22]=[O:23].[CH3:1][NH2:2]>>[CH3:1][NH:2][c:7]1[c:6]([N+:16](=[O:17])[O-:18])[cH:5][c:4]([Br:3])[c:13]2[c:8]1[cH:9][cH:10][cH:11][cH:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1c([N+](=O)[O-])cc(Br)c2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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Type
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product
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Smiles
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CNc1c([N+](=O)[O-])cc(Br)c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |